molecular formula C16H13NO2 B3380427 3-methyl-5-phenyl-1H-Indole-2-carboxylic acid CAS No. 191868-97-0

3-methyl-5-phenyl-1H-Indole-2-carboxylic acid

Cat. No.: B3380427
CAS No.: 191868-97-0
M. Wt: 251.28 g/mol
InChI Key: GIJOTMILPIXYJC-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1H-indole-2-carboxylic acid is an indole-based organic compound with the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol . Its CAS registry number is 191868-97-0 . The compound features an indole structure, a common scaffold in medicinal chemistry, which is substituted with a methyl group at the 3-position and a phenyl ring at the 5-position, while a carboxylic acid functional group is present at the 2-position, providing a potential site for further chemical modification or salt formation . The SMILES notation for the structure is CC1=C(NC2=C1C=C(C=C2)C3=CC=CC=C3)C(=O)O, and its InChIKey is GIJOTMILPIXYJC-UHFFFAOYSA-N . As a building block, this indole derivative is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-5-phenyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-13-9-12(11-5-3-2-4-6-11)7-8-14(13)17-15(10)16(18)19/h2-9,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJOTMILPIXYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191868-97-0
Record name 3-methyl-5-phenyl-1H-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-phenyl-1H-Indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-phenyl-1H-Indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antiviral , anticancer , and antimicrobial properties. Research indicates that derivatives of indole carboxylic acids can inhibit the activity of enzymes critical to viral replication, such as HIV integrase.

Case Study: HIV Integrase Inhibition
A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit the strand transfer activity of HIV-1 integrase. The lead compound exhibited an IC50 value of 0.13 μM, indicating potent antiviral activity. Structural optimizations revealed that modifications at specific positions (C2, C3, and C6) significantly enhanced inhibitory effects against integrase .

CompoundIC50 (μM)Comments
Lead Compound0.13High potency against HIV integrase
Derivative A12.41Moderate potency
Derivative B18.52Moderate potency

Research has shown that 3-methyl-5-phenyl-1H-Indole-2-carboxylic acid exhibits significant biological activities:

  • Anticancer Activity : The compound has been studied for its ability to induce apoptosis in cancer cells.

Case Study: Anticancer Effects
In vitro studies revealed that the compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .

Industrial Applications

The compound is also used in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties. Its derivatives can serve as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-5-phenyl-1H-Indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-5-phenyl-1H-indole-2-carboxylic acid are best contextualized by comparing it with analogous indole derivatives. Below is a detailed analysis supported by experimental

Table 1: Structural and Functional Comparison of Indole-2-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
This compound 3-CH₃, 5-Ph, 2-COOH C₁₆H₁₃NO₂ 251.29 Carboxylic acid, indole Intermediate for bioactive molecules
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH C₁₀H₈ClNO₂ 223.63 Carboxylic acid, chloro Research reagent (non-medicinal use)
3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid 3-CH₂COOH, 5-Cl, 2-COOH C₁₁H₈ClNO₄ 253.64 Dual carboxylic acids, Cl Pharmaceutical research intermediate
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 5-CH₃, 3-Ph, 2-CN C₁₆H₁₂N₂ 232.28 Nitrile, indole Synthetic precursor for heterocycles
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate 3-CHO, 5-SO₂CH₃, 2-COOCH₃ C₁₃H₁₃NO₆S 311.31 Formyl, sulfonyl, ester Intermediate for sulfonamide derivatives

Key Observations:

In contrast, the nitrile group in 5-methyl-3-phenyl-1H-indole-2-carbonitrile offers electrophilic reactivity for cycloaddition or hydrolysis reactions . Chlorine substituents (e.g., in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) increase molecular weight and may enhance lipophilicity, influencing pharmacokinetic properties .

Synthetic Utility :

  • Hydrolysis of esters (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) to carboxylic acids is a common route for indole-2-carboxylic acid synthesis, as described in General Procedure C .
  • Derivatives like 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid are tailored for drug discovery due to their dual carboxylic acid groups, enabling diverse derivatization .

Biological Relevance :

  • Indole-2-carboxamides (e.g., 5-chloroindole-2-carboxamides) exhibit potent allosteric modulation activity, suggesting that the carboxylic acid group in this compound could be modified to amides for enhanced bioactivity .

Spectroscopic Distinctions :

  • The IR spectrum of 5-methyl-3-phenyl-1H-indole-2-carbonitrile shows a sharp nitrile peak at 2189 cm⁻¹, absent in carboxylic acid derivatives .
  • NMR data for this compound would likely show downfield shifts for the carboxylic proton (~δ 12–14 ppm), contrasting with upfield methyl protons (~δ 1.8–2.5 ppm) .

Biological Activity

3-Methyl-5-phenyl-1H-indole-2-carboxylic acid is a significant compound within the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound is a derivative of indole, a heterocyclic compound that plays a crucial role in various biological systems. Indoles are widely recognized for their pharmacological properties, including antiviral, anticancer, and antimicrobial activities. The specific structure of this compound enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. The indole ring system allows for π-stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds and coordinate with metal ions . This dual interaction can modulate the activity of enzymes and receptors involved in various cellular processes.

Case Studies and Research Findings

Several studies highlight the potential applications of indole derivatives:

  • Integrase Inhibition : Research on indole derivatives has shown promising results in inhibiting HIV integrase with IC50 values ranging from 0.13 μM to 32.37 μM, indicating strong antiviral potential .
  • Neuroprotective Effects : Indoles have been studied for their neuroprotective properties against oxidative stress and neurotoxicity, suggesting their utility in treating neurodegenerative diseases .
  • Anticancer Activity : A range of indole compounds has been evaluated for their ability to induce apoptosis in cancer cells, with some derivatives showing enhanced potency compared to parent compounds .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other indole derivatives:

Compound Activity Type IC50 (μM) Notes
This compoundAntiviralTBDPotential based on structural similarity
Indole derivative AIntegrase Inhibitor0.13Strong inhibition observed
Indole derivative BAnticancer10.06Induces apoptosis in cancer cell lines
Indole derivative CNeuroprotectiveTBDProtects against oxidative stress

Q & A

Q. How can researchers address solubility challenges during in vitro assays?

  • Solutions :
  • Use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity).
  • Prepare stock solutions fresh to prevent precipitation.
  • For aqueous buffers, employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-5-phenyl-1H-Indole-2-carboxylic acid
Reactant of Route 2
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3-methyl-5-phenyl-1H-Indole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.